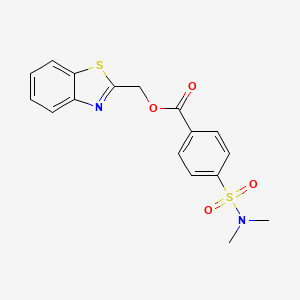

(1,3-benzothiazol-2-yl)methyl 4-(dimethylsulfamoyl)benzoate

Description

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-19(2)25(21,22)13-9-7-12(8-10-13)17(20)23-11-16-18-14-5-3-4-6-15(14)24-16/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGTLKKRSTKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzothiazol-2-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Molecular docking studies have provided insights into the three-dimensional geometrical view of the ligand binding to their protein receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs: benzothiazole derivatives, quinoline-based esters, and benzoxazole sulfonamides. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Structural and Functional Comparisons

- Benzothiazole Derivatives (): Compounds like (benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate (4a) share the benzothiazole core but feature dithiocarbamate substituents (-S-C(=S)-NHR). The ester linkage in the target compound may confer higher lipophilicity than dithiocarbamates, influencing bioavailability .

- Quinoline-Based Esters (): Compounds such as Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) utilize a quinoline core linked to benzoate esters via piperazine. The target compound’s direct methyl ester linkage (vs. piperazine in C2) reduces conformational flexibility, which could impact target selectivity .

- Benzoxazole Sulfonamide (): BD-1 incorporates a benzoxazole-sulfonamide hybrid with a thiazolidinedione moiety. The benzoxazole ring (oxygen vs. sulfur in benzothiazole) also differs in electronegativity and metabolic stability .

Biological Activity

The compound (1,3-benzothiazol-2-yl)methyl 4-(dimethylsulfamoyl)benzoate (CAS No. 391228-55-0) is a member of the benzothiazole family, which are heterocyclic compounds characterized by the presence of both sulfur and nitrogen atoms in their ring structure. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The IUPAC name for this compound is 1,3-benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate . Its molecular formula is . The structure includes a benzothiazole moiety linked to a benzoate group via a methylsulfamoyl functional group, which is critical for its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

The proposed mechanism involves the compound's interaction with the active sites of COX enzymes, leading to competitive inhibition. This interaction prevents the conversion of arachidonic acid into prostaglandins, thus mitigating inflammatory responses.

Anticancer Activity

A series of studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. Specifically, this compound has been evaluated for its ability to activate procaspase-3 to caspase-3 in various cancer cell lines.

Case Studies

-

Study on U937 and MCF-7 Cell Lines : In vitro tests revealed that this compound can induce apoptosis in U937 cells (a procaspase-3 overexpressing line) while showing limited effects on MCF-7 cells (a procaspase-3 non-expressing line). The activation of procaspase-3 was confirmed through caspase activity assays.

Compound Caspase-3 Activation (%) PAC-1 100 ± 4 This compound 92.1 ± 5 DMSO 7 ± 1 - Structure–Activity Relationship (SAR) : The presence of specific functional groups within the compound is vital for its anticancer activity. Modifications to the benzothiazole or sulfamoyl groups significantly affect its efficacy against cancer cell lines.

Research Findings

Recent investigations have highlighted several key findings regarding this compound's biological activity:

- Inhibition of Tyrosinase : Analogous compounds have shown potent inhibition against mushroom tyrosinase, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders.

| Analog | Inhibition (%) |

|---|---|

| 1 | 220 |

| 2 | 150 |

| 3 | 180 |

Q & A

Basic: What are the recommended synthetic routes for (1,3-benzothiazol-2-yl)methyl 4-(dimethylsulfamoyl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the coupling of a benzothiazole derivative with a sulfamoyl-substituted benzoic acid. Key steps include:

- Acylation : Reacting 4-(dimethylsulfamoyl)benzoic acid with a benzothiazole-containing alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Purification : Column chromatography or recrystallization to isolate the product.

Reaction optimization requires strict control of temperature (40–60°C), solvent choice (e.g., DMF or dichloromethane), and catalyst use (e.g., DMAP for esterification) .

Basic: What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the benzothiazole, sulfonamide, and ester moieties. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide signals (δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 421.08) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and S=O (sulfonamide, ~1150–1350 cm⁻¹) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Based on structurally related sulfonamide-benzothiazole derivatives:

- Hazards : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Precautions :

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid aerosolization.

- Store in a cool, dry place away from oxidizers .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize protocols using CLSI guidelines .

- Structural Analogues : Compare with derivatives (e.g., methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoylbenzothiazol-3-yl]acetate) to identify substituent-specific effects .

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across concentrations (0.1–100 µM) to clarify activity thresholds .

Advanced: What experimental designs are optimal for studying its interactions with biological targets (e.g., enzymes or DNA)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized proteins .

- Molecular Docking : Use software like AutoDock to predict binding modes to targets (e.g., DNA topoisomerase II or β-tubulin) .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins upon ligand binding .

Advanced: How does this compound compare to structural analogs in terms of reactivity and pharmacological potential?

Answer:

Unique Advantage : The dimethylsulfamoyl group enhances membrane permeability and target selectivity .

Advanced: What strategies address solubility challenges in in vitro/in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.